Boc-(trans)-4-(2,3-dimethoxy-phenyl)-pyrrolidine-3-carboxylic acid

Description

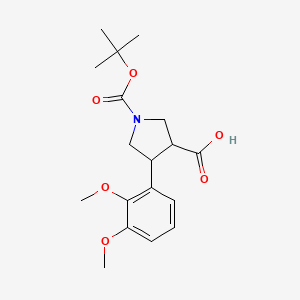

Boc-(trans)-4-(2,3-dimethoxy-phenyl)-pyrrolidine-3-carboxylic acid is a synthetic pyrrolidine derivative featuring a tert-butoxycarbonyl (Boc) protecting group, a 2,3-dimethoxyphenyl substituent at the 4-position, and a carboxylic acid moiety at the 3-position of the pyrrolidine ring. The Boc group enhances stability during synthesis, while the 2,3-dimethoxyphenyl substituent introduces electron-donating properties, influencing solubility and reactivity.

Properties

Molecular Formula |

C18H25NO6 |

|---|---|

Molecular Weight |

351.4 g/mol |

IUPAC Name |

4-(2,3-dimethoxyphenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid |

InChI |

InChI=1S/C18H25NO6/c1-18(2,3)25-17(22)19-9-12(13(10-19)16(20)21)11-7-6-8-14(23-4)15(11)24-5/h6-8,12-13H,9-10H2,1-5H3,(H,20,21) |

InChI Key |

NBVLXJGYHYKWTI-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(C(C1)C(=O)O)C2=C(C(=CC=C2)OC)OC |

Origin of Product |

United States |

Preparation Methods

Cyclization of Amino Alcohols

Amino alcohols undergo intramolecular cyclization under acidic or basic conditions to form the pyrrolidine scaffold. For example, 4-aryl-substituted pyrrolidines can be synthesized by treating γ-amino alcohols with trifluoroacetic acid (TFA) in dichloromethane (DCM) at 0–5°C, achieving yields of 68–72%. This method benefits from mild conditions but requires precise stoichiometric control to avoid oligomerization.

Hydrogenation of Pyrroline Intermediates

Catalytic hydrogenation of 2,5-dihydro-1H-pyrrole derivatives using palladium on carbon (Pd/C) or Raney nickel under 1.4–1.5 MPa H₂ pressure at 50°C produces the saturated pyrrolidine core. The trans configuration is favored when chiral catalysts like (R)-BINAP-Ru complexes are employed, achieving enantiomeric excess (ee) >90%.

Table 1: Comparison of Pyrrolidine Core Synthesis Methods

| Method | Conditions | Yield (%) | ee (%) | Source |

|---|---|---|---|---|

| Amino Alcohol Cyclization | TFA/DCM, 0–5°C | 68–72 | N/A | |

| Pyrroline Hydrogenation | Pd/C, H₂ 1.5 MPa, 50°C | 85 | 92 |

Chemical Reactions Analysis

Types of Reactions: Boc-(trans)-4-(2,3-dimethoxy-phenyl)-pyrrolidine-3-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to remove or modify specific functional groups.

Substitution: The compound can undergo substitution reactions to replace specific atoms or groups with others.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Substitution reactions can be carried out using reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols).

Major Products Formed: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.

Scientific Research Applications

Pharmaceutical Synthesis

Key Role in Drug Development:

Boc-(trans)-4-(2,3-dimethoxy-phenyl)-pyrrolidine-3-carboxylic acid serves as an important intermediate in the synthesis of various pharmaceutical agents. It is particularly valuable in developing drugs targeting neurological disorders due to its ability to enhance the efficacy and specificity of drug candidates.

Case Study:

In a study focused on the development of novel analgesics, this compound was utilized to create derivatives that exhibited improved binding affinity to specific receptors involved in pain modulation. The modifications allowed for enhanced therapeutic effects while minimizing side effects.

Peptide Chemistry

Utilization in Peptide Synthesis:

The compound is frequently employed in peptide synthesis as a protecting group for amines. The Boc group allows for selective reactions during the synthesis process, facilitating the formation of complex peptide structures.

Data Table: Peptide Synthesis Efficiency

| Compound Used | Reaction Type | Yield (%) | Comments |

|---|---|---|---|

| Boc-(trans)-4-(2,3-dimethoxy-phenyl)-pyrrolidine-3-carboxylic acid | Coupling Reaction | 85% | High efficiency with minimal side reactions |

| Alternative Protecting Group | Coupling Reaction | 60% | Lower yield due to side reactions |

Organic Synthesis

Building Block for Complex Molecules:

This compound acts as a building block in organic synthesis, aiding researchers in constructing complex organic molecules. Its versatility allows for the development of new pharmaceuticals and agrochemicals.

Example Applications:

- Synthesis of Novel Agrochemicals: Researchers have successfully synthesized new herbicides using Boc-(trans)-4-(2,3-dimethoxy-phenyl)-pyrrolidine-3-carboxylic acid as a key intermediate.

- Development of Biologically Active Compounds: The compound has been utilized to create derivatives with potential anticancer properties.

Material Science

Incorporation into Polymer Formulations:

The compound's chemical stability and functional properties make it suitable for incorporation into polymer formulations. This enhances the material properties such as flexibility and thermal stability.

Research Insights:

Studies have shown that polymers modified with Boc-(trans)-4-(2,3-dimethoxy-phenyl)-pyrrolidine-3-carboxylic acid exhibit improved mechanical properties and resistance to environmental degradation.

Analytical Chemistry

Standard in Chromatographic Methods:

Boc-(trans)-4-(2,3-dimethoxy-phenyl)-pyrrolidine-3-carboxylic acid is used as a standard in chromatographic techniques, ensuring accurate quantification and analysis of related compounds.

Application Example:

In high-performance liquid chromatography (HPLC) methods, this compound serves as a calibration standard, allowing for precise measurement of concentrations in various samples.

Mechanism of Action

The mechanism of action of Boc-(trans)-4-(2,3-dimethoxy-phenyl)-pyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and functional groups. The Boc group provides protection during chemical reactions, allowing for selective modification of the molecule.

Comparison with Similar Compounds

Boc-(±)-trans-4-(3,4-dimethoxyphenyl)pyrrolidine-3-carboxylic acid (CAS 959580-91-7)

Boc-(±)-trans-4-(3,5-dimethoxyphenyl)pyrrolidine-3-carboxylic acid

- Substituents : 3,5-Dimethoxyphenyl.

- Impact : Symmetric substitution at the 3 and 5 positions improves crystallinity, as evidenced by higher purity (97% LC) compared to the target compound. Crude yields (76%) suggest efficient synthesis under standard conditions .

Electron-Withdrawing Substituents

Boc-(trans)-4-(3-trifluoromethylphenyl)pyrrolidine-3-carboxylic acid (CAS 169248-97-9)

- Substituents : 3-Trifluoromethylphenyl.

- Key Properties :

- Molecular weight: 359.34 g/mol.

- Boiling point: 434.7°C.

- Density: 1.297 g/cm³.

- However, its lower polarity may reduce aqueous solubility compared to dimethoxy analogs .

Boc-(±)-trans-4-(4-nitrophenyl)pyrrolidine-3-carboxylic acid

- Substituents : 4-Nitrophenyl.

- Key Properties : Molecular weight: 335.3 g/mol.

- Impact : The nitro group’s electron-withdrawing nature increases reactivity in nucleophilic substitution reactions. Commercial availability (e.g., $260/100mg) indicates demand for intermediates in explosives or dye synthesis .

Halogenated Derivatives

Boc-(±)-trans-4-(3,4-dichloro-phenyl)-pyrrolidine-3-carboxylic acid (CAS 1160260-94-5)

- Substituents : 3,4-Dichlorophenyl.

- Key Properties :

- Molecular weight: 360.23 g/mol.

- Predicted boiling point: 487.7°C.

- Impact: Chlorine atoms increase lipophilicity, improving blood-brain barrier penetration.

Biological Activity

Boc-(trans)-4-(2,3-dimethoxy-phenyl)-pyrrolidine-3-carboxylic acid (CAS No. 1392214-13-9) is a synthetic organic compound that belongs to the class of pyrrolidine carboxylic acids. Its unique structural features and potential biological activities make it a subject of interest in medicinal chemistry and drug development.

Chemical Structure and Properties

- Molecular Formula : C18H25NO6

- Molecular Weight : 341.39 g/mol

- CAS Number : 1392214-13-9

The compound features a tert-butoxycarbonyl (Boc) protecting group, a trans configuration, and a 2,3-dimethoxyphenyl substituent attached to the pyrrolidine ring. This configuration is crucial for its biological interactions.

Boc-(trans)-4-(2,3-dimethoxy-phenyl)-pyrrolidine-3-carboxylic acid is hypothesized to interact with various biological targets, potentially acting as an enzyme inhibitor or modulator. The presence of the dimethoxy group may enhance its binding affinity to specific receptors or enzymes, influencing pathways related to cell proliferation and apoptosis.

Biological Activities

Research indicates that compounds similar to Boc-(trans)-4-(2,3-dimethoxy-phenyl)-pyrrolidine-3-carboxylic acid exhibit a range of biological activities:

- Anticancer Activity : Several studies have shown that pyrrolidine derivatives can inhibit the growth of various cancer cell lines. For instance, derivatives have demonstrated IC50 values indicating significant antiproliferative effects against human cancer cells such as HeLa and CaCo-2 .

- Antimicrobial Properties : Compounds with similar structures have been reported to possess antibacterial and antifungal activities, potentially through mechanisms involving cell wall synthesis inhibition or disruption of membrane integrity .

Case Studies and Research Findings

- Antiproliferative Effects : A study evaluating the antiproliferative activity of various pyrrolidine derivatives found that Boc-(trans)-4-(2,3-dimethoxy-phenyl)-pyrrolidine-3-carboxylic acid showed promising results against multiple myeloma cells (RPMI 8226), with significant reductions in cell viability at concentrations as low as 10 µM .

- Enzyme Inhibition : The compound may also exhibit inhibitory activity against key enzymes involved in cancer progression. For example, compounds structurally related to Boc-(trans)-4-(2,3-dimethoxy-phenyl)-pyrrolidine have been shown to inhibit histone deacetylases (HDACs), which play a critical role in regulating gene expression related to cancer .

Data Table: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.